molecular formula C14H8ClFN2OS B5862512 3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide

3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide

Cat. No. B5862512
M. Wt: 306.7 g/mol
InChI Key: IFUGFCGWLOMYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide, also known as TAK-715, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammation and immune response. This compound also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and proliferation. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and destruction. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied in various preclinical models, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide. One area of research is the development of more potent and selective inhibitors of p38 MAPK. Another area of research is the study of this compound in combination with other drugs, such as chemotherapy agents, to enhance their effectiveness. In addition, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability in vivo. Finally, the study of this compound in clinical trials could lead to its approval for the treatment of various diseases.

Synthesis Methods

3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-bromo-5-chlorobenzoic acid with 3-pyridinylmagnesium bromide to form 2-(3-pyridinyl)benzoic acid. This is followed by the reaction of 2-(3-pyridinyl)benzoic acid with 2-chloro-6-fluorobenzothiophene to form this compound.

Scientific Research Applications

3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. This compound has been studied in preclinical models of rheumatoid arthritis, osteoarthritis, and psoriasis, and has been shown to reduce inflammation and joint destruction. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

3-chloro-6-fluoro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-12-10-4-3-8(16)6-11(10)20-13(12)14(19)18-9-2-1-5-17-7-9/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUGFCGWLOMYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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